molecular formula C16H24N2O4 B5785669 N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine CAS No. 5549-74-6

N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine

Cat. No.: B5785669
CAS No.: 5549-74-6
M. Wt: 308.37 g/mol
InChI Key: CRPHJWABDOKNBZ-UHFFFAOYSA-N
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Description

N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine is a chemical compound with the molecular formula C16H24N2O4 It is characterized by the presence of a cycloheptanamine moiety attached to a 4,5-dimethoxy-2-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl bromide with cycloheptanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{4,5-Dimethoxy-2-nitrobenzyl bromide} + \text{Cycloheptanamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine is often used to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(4,5-dimethoxy-2-aminobenzyl)cycloheptanamine .

Scientific Research Applications

N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine involves its interaction with molecular targets and pathways. The nitrobenzyl group can undergo photolysis to release active intermediates that can interact with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol
  • 4,5-Dimethoxy-2-nitrobenzyl bromide
  • 4,5-Dimethoxy-2-nitrobenzyl chloroformate

Uniqueness

N-(4,5-dimethoxy-2-nitrobenzyl)cycloheptanamine is unique due to the presence of the cycloheptanamine moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[(4,5-dimethoxy-2-nitrophenyl)methyl]cycloheptanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-21-15-9-12(14(18(19)20)10-16(15)22-2)11-17-13-7-5-3-4-6-8-13/h9-10,13,17H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPHJWABDOKNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNC2CCCCCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354504
Record name AC1LFB7G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5549-74-6
Record name AC1LFB7G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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